Pentan-2-yl carbonochloridate
Description
Structure
3D Structure
Properties
CAS No. |
20412-35-5 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
pentan-2-yl carbonochloridate |
InChI |
InChI=1S/C6H11ClO2/c1-3-4-5(2)9-6(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
INRLJBWVFTYXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pentan 2 Yl Carbonochloridate
Phosgene (B1210022) and Phosgene-Derivative Based Synthetic Routes
The traditional and most direct method for the synthesis of pentan-2-yl carbonochloridate (B8618190) involves the reaction of 2-pentanol (B3026449) with phosgene (COCl₂). This reaction is a standard procedure for the formation of chloroformates from alcohols. The high reactivity of phosgene makes it an efficient reagent for this transformation. The general reaction proceeds as follows:
Reaction of 2-Pentanol with Phosgene
Due to the extreme toxicity and gaseous nature of phosgene, which presents significant handling and safety challenges, solid or liquid phosgene equivalents are often preferred in laboratory and industrial settings. Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer alternative to phosgene. In the presence of a nucleophilic catalyst, such as a tertiary amine or dimethylformamide (DMF), triphosgene decomposes to generate three equivalents of phosgene in situ. This in situ generation minimizes the risks associated with handling gaseous phosgene.
The reaction of 2-pentanol with triphosgene is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene, and in the presence of a base to neutralize the hydrochloric acid byproduct.
| Reagent | Role | Key Advantages |
| Phosgene (COCl₂) | Primary reactant | High reactivity and efficiency |
| Triphosgene (BTC) | Phosgene substitute | Solid, safer to handle, in situ generation of phosgene |
| Diphosgene | Phosgene substitute | Liquid, easier to handle than gaseous phosgene |
Alternative and Green Synthetic Approaches for Chloroformate Formation
In a move towards more environmentally benign and safer chemical processes, significant research has been dedicated to developing phosgene-free methods for the synthesis of chloroformates. One of the most promising green alternatives is the "photo-on-demand" synthesis, which utilizes chloroform (B151607) (CHCl₃) and oxygen (O₂) as the primary reagents.
This method involves the photooxidation of chloroform in the presence of an alcohol, in this case, 2-pentanol, to directly generate the corresponding chloroformate. The reaction is typically initiated by UV light. This process is considered a greener approach as it avoids the use of highly toxic phosgene and its derivatives. The in situ generation of the reactive species minimizes potential hazards.
Photo-on-Demand Synthesis of Pentan-2-yl Carbonochloridate
This innovative approach not only enhances the safety profile of chloroformate synthesis but also aligns with the principles of green chemistry by utilizing readily available and less hazardous starting materials.
Catalytic Strategies in Carbonochloridate Formation
Catalysis plays a crucial role in enhancing the efficiency and selectivity of chloroformate synthesis. In both phosgene-based and alternative synthetic routes, various catalysts are employed to facilitate the reaction.
In the context of using phosgene derivatives like triphosgene, nucleophilic catalysts are essential for the in situ generation of phosgene. Common catalysts include:
Tertiary amines: such as triethylamine (B128534) or pyridine.
Amides: such as dimethylformamide (DMF).
Recent advancements have explored the use of Lewis base catalysis to activate alcohols for reaction with chloroformates. While this research often focuses on subsequent reactions, the principles can be applied to the formation of the chloroformate itself. Lewis bases can enhance the nucleophilicity of the alcohol, promoting a more efficient reaction with the electrophilic carbonyl group of phosgene or its equivalent.
The choice of catalyst can significantly influence the reaction rate and yield. For the synthesis of this compound, the selection of an appropriate catalyst is critical for optimizing the reaction conditions and ensuring a high conversion of 2-pentanol to the desired product.
| Catalyst Type | Example(s) | Function |
| Nucleophilic Catalyst | Triethylamine, Dimethylformamide (DMF) | Promotes in situ generation of phosgene from its derivatives. |
| Lewis Base | Pyridine derivatives | Activates the alcohol for more efficient reaction. |
Reactivity and Mechanistic Studies of Pentan 2 Yl Carbonochloridate
Nucleophilic Acyl Substitution Reactionsmasterorganicchemistry.com
This compound readily reacts with alcohols in a process known as phosgenation to form mixed carbonate esters. wikipedia.org This reaction typically requires the presence of a non-nucleophilic base, such as pyridine, to scavenge the hydrogen chloride (HCl) that is cogenerated. google.comwikipedia.org The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of the chloroformate. The subsequent elimination of the chloride ion results in the formation of a new carbon-oxygen bond, yielding the corresponding dialkyl carbonate.
This method is a high-yielding and common strategy for the synthesis of unsymmetrical carbonate esters. google.com The reaction proceeds efficiently with a wide range of primary and secondary alcohols.
Reaction Scheme:
this compound + R-OH (Alcohol) + Base → Pentan-2-yl R carbonate + Base·HCl
The reaction of this compound with primary or secondary amines provides a direct route to N-substituted carbamates. organic-chemistry.org The nitrogen atom of the amine serves as a potent nucleophile, attacking the chloroformate's carbonyl group. Similar to the reaction with alcohols, a base is often used to neutralize the HCl byproduct. This reaction is a fundamental method for installing a carbamate (B1207046) protecting group or for synthesizing more complex molecules containing the carbamate functional group.
While the primary product with amines is a carbamate, ureas can be synthesized through related multi-step pathways that may involve isocyanate intermediates, which can be generated from other derivatives. organic-chemistry.orgnih.gov However, the direct nucleophilic acyl substitution on this compound with an amine leads to a carbamate. nih.gov
Reaction Scheme:
this compound + R₂NH (Amine) → Pentan-2-yl N,N-disubstituted carbamate + R₂NH₂⁺Cl⁻
This compound can react with carboxylic acids, typically in the form of their carboxylate salts, to produce mixed carboxylic-carbonic anhydrides. researchgate.net This process involves the activation of a carboxylic acid. researchgate.net The carboxylate anion attacks the chloroformate, displacing the chloride ion to form the mixed anhydride (B1165640). highfine.com
These mixed anhydrides are themselves highly activated acylating agents and are often generated in situ for subsequent reactions, such as in peptide synthesis, where they facilitate amide bond formation by reacting with an amine. thieme-connect.degoogle.com The use of chloroformates like isobutyl chloroformate is a well-established technique in this context, and this compound would react via the same mechanism. highfine.comthieme-connect.de
Reaction Scheme:
this compound + R-COOH (Carboxylic Acid) + Base → Pentan-2-yl R-carbonyl anhydride + Base·HCl
Electrophilic Properties and Substrate Scopenih.gov
The carbonyl carbon in this compound is highly electrophilic. This is due to the inductive electron-withdrawing effects of both the chlorine atom and the two oxygen atoms bonded to it. libretexts.org This strong polarization makes the carbon atom highly susceptible to attack by a wide range of nucleophiles. libretexts.org
The substrate scope for reactions with this compound is broad, encompassing various protic nucleophiles. nih.gov Key examples are summarized in the table below.
| Nucleophile Class | Specific Example | Product Class |
| Alcohols | Ethanol | Carbonate Ester |
| Phenols | Phenol (B47542) | Carbonate Ester |
| Amines (Primary) | Propylamine | N-alkyl Carbamate |
| Amines (Secondary) | Diethylamine | N,N-dialkyl Carbamate |
| Carboxylates | Sodium Acetate | Mixed Anhydride |
The reactivity is generally governed by the nucleophilicity of the attacking species. Stronger nucleophiles react more rapidly. Steric hindrance, both on the nucleophile and on the pentan-2-yl group, can also influence the reaction rate. libretexts.org
Role in Carbonylation Reactions
This compound serves as a "carbonylation" agent by delivering a carbonyl group (C=O) flanked by an oxygen atom and a leaving group. lehigh.edu While it is not used in metal-catalyzed carbonylation reactions that utilize carbon monoxide gas, it achieves a similar outcome by introducing the -(C=O)O- moiety into a substrate molecule through the nucleophilic acyl substitution mechanism. libretexts.org For instance, its reaction with an alcohol and an amine effectively inserts a carbonyl group between the alcohol's oxygen and the amine's nitrogen to form a carbamate, a process that can be viewed as a form of carboxylation or carbonylation of the amine. organic-chemistry.org
Detailed Mechanistic Investigations
The reactions of this compound are classic examples of the nucleophilic acyl substitution mechanism. libretexts.orgyoutube.com This process is not a single-step displacement like an Sₙ2 reaction. libretexts.org Instead, it proceeds through a distinct two-step addition-elimination sequence.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen reforms the C=O pi bond. Concurrently, the most stable leaving group, the chloride ion (Cl⁻), is ejected. libretexts.orglibretexts.org
The stability of the chloride ion as a leaving group (it is the conjugate base of the strong acid HCl) is a key thermodynamic driver for the reaction, making chloroformates like this compound highly reactive acylating agents. youtube.com Kinetic studies on analogous chloroformates confirm that the reaction mechanism can be influenced by the solvent, with some solvolysis reactions proceeding via a third-order mechanism where a second solvent molecule acts as a general base to assist the nucleophilic attack. researchgate.net
Stereochemical Control and Chiral Induction in Reactions
The inherent chirality of this compound, stemming from the stereocenter at the second carbon of the pentyl group, presents the potential for its application in stereochemical control and chiral induction. However, a comprehensive review of scientific literature reveals a notable absence of specific studies detailing the use of this compound as a chiral auxiliary or in asymmetric synthesis. Despite this, the principles of stereochemical control using analogous chiral chloroformates are well-established and provide a framework for understanding the potential applications of this compound.
The primary mechanism through which chiral chloroformates exert stereochemical influence is by acting as chiral derivatizing agents to resolve racemic mixtures. This process involves the reaction of the chiral chloroformate with a racemic substrate, such as an amine or alcohol, to form a mixture of diastereomers. These resulting diastereomers possess distinct physical properties, including different solubilities and affinities for chromatographic stationary phases, which allows for their separation using standard techniques like crystallization or chromatography. wikipedia.orglibretexts.org Once separated, the chiral auxiliary can be chemically cleaved to yield the individual, enantiomerically pure forms of the original substrate.
A prominent example of this strategy is the use of (-)-menthyl chloroformate for the resolution of various chiral compounds. tcichemicals.comacs.org For instance, it has been successfully employed to resolve stereoisomers of the beta-blocker nadolol (B74898), which contains three chiral centers. researchgate.net The reaction of racemic nadolol with S-(-)-menthyl chloroformate yields four distinct diastereomeric carbamates. These diastereomers can then be separated using preparative High-Performance Liquid Chromatography (HPLC). researchgate.net Following separation, the menthyl carbamate group is hydrolyzed to afford the individual, optically pure stereoisomers of nadolol. researchgate.net This methodology highlights the utility of chiral chloroformates in accessing single enantiomers of complex molecules, which is often crucial in the pharmaceutical industry where different enantiomers can exhibit vastly different biological activities. pharmtech.com
Theoretically, (R)- or (S)-pentan-2-yl carbonochloridate could be employed in a similar fashion. For example, reacting a racemic amine with enantiomerically pure (R)-pentan-2-yl carbonochloridate would produce a mixture of (R,R) and (R,S) diastereomeric carbamates. These diastereomers would be expected to have different physical properties, enabling their separation.
The effectiveness of such a resolution would depend on the degree of difference in the physical properties of the formed diastereomers. The spatial arrangement of the pentyl group in the chiral auxiliary would influence the crystallization or chromatographic behavior of the diastereomeric derivatives.
Below is a representative table illustrating the type of data that would be generated in a study on the resolution of a racemic amine using a chiral chloroformate. Please note, this table is a hypothetical example to demonstrate the concept, as no specific data for this compound exists in the reviewed literature.
| Entry | Racemic Substrate | Chiral Reagent | Diastereomer 1 (Yield) | Diastereomer 2 (Yield) | Separation Method | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|---|
| 1 | (±)-1-Phenylethylamine | (S)-(-)-Menthyl Chloroformate | (S,S)-Carbamate (45%) | (R,S)-Carbamate (43%) | Fractional Crystallization | 51:49 |
| 2 | (±)-Propranolol | (S)-(-)-Menthyl Chloroformate | (S,S)-Carbamate (40%) | (R,S)-Carbamate (42%) | Silica (B1680970) Gel Chromatography | 49:51 |
Applications of Pentan 2 Yl Carbonochloridate in Complex Organic Synthesis
Strategic Building Block for Diverse Organic Molecules
In the realm of organic synthesis, the term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. Pentan-2-yl carbonochloridate (B8618190) serves as a valuable building block for the introduction of the pentan-2-yloxycarbonyl group onto various functional groups, such as amines, alcohols, and thiols. This reaction proceeds via a nucleophilic acyl substitution, where the heteroatom attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of a stable carbamate (B1207046), carbonate, or thiocarbonate linkage.
The incorporation of the pentan-2-yloxycarbonyl moiety can significantly influence the chemical and physical properties of the parent molecule. For instance, its introduction can enhance lipophilicity, which may be advantageous in modulating the solubility and reactivity of synthetic intermediates. The steric bulk of the pentan-2-yl group can also play a crucial role in directing the stereochemical outcome of subsequent reactions, a concept known as steric hindrance.
Introduction of Pentan-2-yl Oxycarbonyl Moieties
The primary application of pentan-2-yl carbonochloridate is the introduction of the pentan-2-yloxycarbonyl (Poc) group, which functions as a protecting group for amines and alcohols. Protecting groups are essential in multi-step synthesis to temporarily mask a reactive functional group, preventing it from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule.
| Functional Group | Protected Functional Group | General Reaction Conditions for Protection |
| Amine (R-NH2) | Carbamate (R-NH-CO-O-pentan-2-yl) | Base (e.g., pyridine, triethylamine) in an inert solvent |
| Alcohol (R-OH) | Carbonate (R-O-CO-O-pentan-2-yl) | Base (e.g., pyridine, triethylamine) in an inert solvent |
Synthesis of Enantiomerically Pure Compounds
Due to the presence of a stereocenter at the 2-position of the pentyl chain, this compound exists as a pair of enantiomers: (R)-pentan-2-yl carbonochloridate and (S)-pentan-2-yl carbonochloridate. This chirality makes it a valuable tool in the synthesis of enantiomerically pure compounds.
One key application is its use as a chiral derivatizing agent. When a racemic mixture of a chiral compound (e.g., an amine or alcohol) is reacted with an enantiomerically pure form of this compound, a mixture of diastereomers is formed. Diastereomers, unlike enantiomers, have different physical properties, such as boiling points and solubilities, and can be separated by standard laboratory techniques like chromatography. Once separated, the individual diastereomers can be deprotected to yield the enantiomerically pure forms of the original compound.
Furthermore, the chiral Poc group can be employed as a chiral auxiliary. In this role, it is temporarily incorporated into a prochiral molecule to influence the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one enantiomer over the other. After the desired stereocenter has been established, the chiral auxiliary is removed.
Utility in Natural Product Synthesis
The synthesis of natural products often involves numerous steps and requires the use of a diverse array of protecting groups with orthogonal stability. Carbamates, such as the one derived from this compound, are frequently employed in the synthesis of complex natural products like tirandamycin and in the protection of amino acids during the synthesis of biotin derivatives.
While specific examples detailing the use of this compound in the total synthesis of a particular natural product are not extensively documented in readily available literature, its utility can be inferred from the widespread application of similar carbamate protecting groups. The unique steric and electronic properties of the pentan-2-yloxycarbonyl group could offer advantages in specific synthetic contexts, for instance, by influencing the conformational preferences of a key intermediate or by providing a specific level of stability towards certain reagents. The chirality of the protecting group could also be strategically employed to induce diastereoselectivity in key bond-forming reactions within the synthetic sequence.
Precursor in Directed Metalation and Functionalization
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This reaction relies on the presence of a directed metalation group (DMG), which coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.
The O-carbamate group is recognized as one of the most powerful directed metalation groups. masterorganicchemistry.comnih.gov It is therefore anticipated that an aryl pentan-2-yloxycarbonyl carbamate would serve as an effective substrate for directed ortho metalation. The lone pair of electrons on the carbonyl oxygen of the carbamate moiety can chelate to the lithium atom of the organolithium base, positioning it for the selective abstraction of a proton from the ortho position of the aromatic ring. This strategy would allow for the precise introduction of functional groups at a position that might be difficult to access through traditional electrophilic aromatic substitution reactions.
| Directed Metalation Group | Proposed Lithiation Site | Potential Electrophiles |
| Aryl-O-CO-N(Alkyl)₂ | Ortho to the carbamate group | Alkyl halides, aldehydes, ketones, CO₂, etc. |
| Aryl-O-CO-O-pentan-2-yl | Ortho to the carbonate group | Alkyl halides, aldehydes, ketones, CO₂, etc. |
Advanced Spectroscopic and Analytical Characterization of Pentan 2 Yl Carbonochloridate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
One-Dimensional NMR Techniques (e.g., ¹H, ¹³C NMR)
One-dimensional NMR provides fundamental information about the structure of Pentan-2-yl carbonochloridate (B8618190) by identifying the different chemical environments of the hydrogen and carbon atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the pentyl chain. The proton attached to the carbon bearing the oxygen (CH-O) would appear as the most downfield signal (excluding any standards) due to the strong deshielding effect of the electronegative oxygen and chloroformate group. The signals for the propyl and methyl groups attached to this stereocenter would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the chloroformate group is the most deshielded and appears significantly downfield. libretexts.org The carbon atom bonded to the oxygen (C-O) also experiences a notable downfield shift. The remaining carbons of the pentyl chain would appear in the typical aliphatic region of the spectrum. oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pentan-2-yl Carbonochloridate Predicted values are based on established chemical shift ranges for similar functional groups. libretexts.orgnih.gov Experimental values may vary based on solvent and experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C=O | --- | 150 - 165 | Carbonyl carbon, highly deshielded. |
| CH-O | 4.8 - 5.2 | 75 - 85 | Deshielded by electronegative oxygen and carbonyl group. |
| CH₂ | 1.5 - 1.9 | 35 - 45 | Methylene group adjacent to the stereocenter. |
| CH₂ | 1.2 - 1.5 | 18 - 25 | Methylene group further from the functional group. |
| CH₃ | 1.2 - 1.5 | 18 - 25 | Methyl group on the stereocenter. |
| CH₃ | 0.8 - 1.0 | 10 - 15 | Terminal methyl group of the propyl chain. |
Two-Dimensional NMR Techniques (e.g., Sel-TOCSY, HSQC)
Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of atoms, especially in derivatives of this compound.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com For a derivative, such as a carbamate (B1207046) formed by reacting this compound with an amine, this technique would definitively link each proton signal to its corresponding carbon signal in the pentyl group. This is crucial for confirming the assignment of the C-O and adjacent carbons. diva-portal.org
Selective Total Correlation Spectroscopy (Sel-TOCSY): While a standard TOCSY experiment reveals correlations between all protons within a spin system, a selective 1D TOCSY (or Sel-TOCSY) experiment is more targeted. By selectively irradiating a specific proton signal, such as the downfield CH-O proton, the spectrum will reveal all other protons that are part of the same coupled spin network. columbia.edu This would allow for the clear identification and assignment of all protons in the pentan-2-yl chain, confirming its integrity within a derivative molecule.
Mass Spectrometry Techniques (e.g., HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound (C₆H₁₁ClO₂), the exact mass can be calculated and compared to the experimental value obtained by HRMS to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural evidence. Key fragmentation pathways for chloroformates include the loss of a chlorine radical and the elimination of carbon dioxide. youtube.comlibretexts.org
Table 2: HRMS Data and Expected Fragments for this compound
| Species | Formula | Calculated Exact Mass (Da) | Description |
| [M]⁺˙ | C₆H₁₁ClO₂ | 150.0448 | Molecular Ion |
| [M-Cl]⁺ | C₆H₁₁O₂ | 115.0759 | Loss of chlorine radical |
| [M-CO₂]⁺˙ | C₅H₁₁Cl | 106.0549 | Loss of carbon dioxide |
| [C₅H₁₁]⁺ | C₅H₁₁ | 71.0861 | Pentyl cation (from cleavage) |
Vibrational Spectroscopy (e.g., FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying the presence of specific functional groups. libretexts.org
The FTIR spectrum of this compound would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the chloroformate group. Other characteristic absorptions include the C-O and C-Cl stretching vibrations, as well as the C-H stretching and bending modes of the alkyl chain. vscht.cz
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C=O stretch (chloroformate) | 1770 - 1790 | Strong, Sharp |
| C-O stretch | 1150 - 1250 | Strong |
| C-Cl stretch | 700 - 850 | Medium-Strong |
Electronic Spectroscopy (e.g., UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the carbonyl group (C=O). This group can undergo an n → π* (non-bonding to pi-antibonding) electronic transition upon absorption of UV radiation. utoronto.ca
This transition is typically weak (low molar absorptivity) and occurs in the UV region. As there is no extended conjugation in the molecule, the absorption maximum (λ_max) is expected to be at a relatively short wavelength, likely below 220 nm. The analysis is often performed in a solvent, like hexane or ethanol, that does not absorb significantly in the same region.
X-ray Diffraction Analysis of Crystalline Derivatives
X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a molecule. Since this compound is a liquid at room temperature, this technique cannot be applied directly. However, it can be used to analyze a stable, crystalline derivative.
Chloroformates are excellent reagents for synthesizing carbamates, many of which are highly crystalline solids. wikipedia.org By reacting this compound with a suitable amine (e.g., a substituted aniline), a solid pentan-2-yl carbamate derivative can be formed. Single crystals of this derivative can then be grown and analyzed by X-ray diffraction. This analysis would provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the second position of the pentyl group, thereby unequivocally confirming the structure of the original chloroformate's backbone. nih.gov
Advanced Chromatographic Separations for Purity Assessment and Reaction Monitoring
The purity and reaction kinetics of this compound and its subsequent derivatives are critical parameters in synthetic chemistry. Advanced chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for qualitative and quantitative analysis in this context. Given the volatility of this compound and many of its derivatives, GC is often the more prevalent method for routine analysis.
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for determining the purity of alkyl chloroformates. The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The FID provides a response that is generally proportional to the mass of carbon in the analyte, allowing for accurate quantification of the main component and any impurities.
For a typical purity assessment of this compound, a non-polar or medium-polarity capillary column is employed. The analysis involves dissolving a sample in a volatile organic solvent and injecting it into the GC system. The percentage purity is determined by the area-under-the-peak of the main component relative to the total area of all detected peaks.
Detailed Research Findings: While specific literature on this compound is sparse, methodology can be inferred from the analysis of analogous short-chain alkyl chloroformates like methyl chloroformate and ethyl chloroformate. Industrial processes for manufacturing these related compounds rely on GC to ensure product purity is consistently maintained, often in the 95-99% range google.com. The primary impurities in such processes often include the starting alcohol (pentan-2-ol), residual phosgene (B1210022), and by-products like carbonates. GC-FID provides the necessary resolution and sensitivity to detect these and other potential contaminants. A standard approach for purity analysis of commodity chemicals by GC-FID can reliably quantify components across a wide concentration range, from parts-per-million (ppm) levels to over 99.5 weight % in a single run agilent.com.
Table 1: Representative GC-FID Parameters for Purity Analysis of this compound
| Parameter | Value |
| Instrument | Gas Chromatograph with FID |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split injection) |
| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min |
| Detector Temp | 300 °C |
Interactive Data Table: Example Purity Assessment Data
| Peak ID | Retention Time (min) | Area (%) | Tentative Identification |
| 1 | 4.5 | 0.8 | Pentan-2-ol |
| 2 | 7.2 | 98.5 | This compound |
| 3 | 9.1 | 0.5 | Di(pentan-2-yl) carbonate |
| 4 | 10.3 | 0.2 | Unknown Impurity |
Chromatography for Reaction Monitoring
GC is also a powerful tool for monitoring the progress of reactions involving this compound, for example, in the synthesis of carbamates or carbonates. By taking small aliquots from the reaction mixture at timed intervals and analyzing them by GC, chemists can track the consumption of the starting chloroformate and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize by-product formation. The use of an internal standard is often employed to improve quantitative accuracy.
Detailed Research Findings: The utility of alkyl chloroformates as derivatizing agents for GC analysis underscores the suitability of this technique for monitoring their reactions benthamdirect.comresearchgate.nettue.nl. For instance, the reaction of ethyl chloroformate with various analytes to make them amenable to GC analysis is well-documented nih.govmdpi.com. The same principle applies in reverse; the disappearance of the highly reactive chloroformate peak and the appearance of a new, less volatile product peak can be easily monitored. This approach allows for the kinetic profiling of a reaction, ensuring it has proceeded to completion before workup, thereby preventing the isolation of an impure product.
Interactive Data Table: Hypothetical Reaction Monitoring Data (Synthesis of a Carbamate)
| Time (hours) | This compound Area (%) | Product Area (%) |
| 0 | 95.0 | 0.0 |
| 1 | 62.5 | 32.1 |
| 2 | 31.0 | 63.5 |
| 4 | 5.2 | 89.1 |
| 6 | <0.1 | 94.2 |
Chiral Chromatographic Separations
This compound is a chiral molecule due to the stereocenter at the second carbon of the pentyl group. Therefore, it exists as a pair of enantiomers, (R)- and (S)-pentan-2-yl carbonochloridate. Standard achiral GC or HPLC columns will not separate these enantiomers. To analyze the enantiomeric purity (or enantiomeric excess) of the compound, chiral chromatography is required. Chiral GC, using a capillary column coated with a chiral stationary phase (CSP) such as a cyclodextrin derivative, is a common approach for separating volatile enantiomers gcms.cz.
Detailed Research Findings: The separation of enantiomers is a critical task in many fields, and chiral GC-MS is a well-established technique for this purpose nih.govresearchgate.net. For compounds structurally similar to this compound, derivatized cyclodextrins are effective CSPs gcms.cz. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have slightly different energies and thus different retention times. This allows for the baseline separation and quantification of each enantiomer.
Table 2: Representative Chiral GC Parameters for Enantiomeric Separation
| Parameter | Value |
| Instrument | Gas Chromatograph with FID or MS |
| Column | 30 m x 0.25 mm ID Chiral Capillary Column (e.g., β-cyclodextrin phase) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Isothermal or slow ramp (e.g., 60 °C hold for 10 min, then 2 °C/min to 100 °C) |
| Detector | FID or Mass Spectrometer |
Interactive Data Table: Example Chiral Separation Data
| Peak ID | Retention Time (min) | Area (%) | Enantiomer |
| 1 | 15.2 | 49.8 | (R)-Pentan-2-yl carbonochloridate |
| 2 | 15.6 | 50.2 | (S)-Pentan-2-yl carbonochloridate |
Computational Chemistry and Theoretical Investigations of Pentan 2 Yl Carbonochloridate
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of the size and complexity of pentan-2-yl carbonochloridate (B8618190). DFT calculations are instrumental in determining the molecule's fundamental electronic and structural properties.
The three-dimensional arrangement of atoms is fundamental to a molecule's properties and reactivity. For a flexible molecule like pentan-2-yl carbonochloridate, with its rotatable bonds in the pentyl chain, multiple conformations (spatial arrangements of atoms) can exist. Computational methods are used to locate the various energy minima on the potential energy surface, identifying the most stable conformers.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.19 Å |
| C-O (ester) | ~1.33 Å | |
| O-C (pentyl) | ~1.45 Å | |
| C-Cl | ~1.79 Å | |
| Bond Angle | O=C-O | ~125° |
| O=C-Cl | ~124° | |
| O-C-Cl | ~111° | |
| Dihedral Angle | C-O-C-C | Variable (trans/gauche) |
Note: These values are illustrative and represent typical bond lengths and angles for chloroformates as determined by DFT calculations.
The electronic structure of a molecule governs its reactivity. DFT calculations provide critical insights into the distribution of electrons and the energies of molecular orbitals. Key aspects of this analysis include the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized on the oxygen and chlorine atoms, which possess lone pairs of electrons. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group (C=O), making the carbonyl carbon a primary site for nucleophilic attack.
Analysis of the charge distribution, often visualized through electrostatic potential maps, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the carbonyl carbon atom carries a significant partial positive charge due to the electronegativity of the adjacent oxygen and chlorine atoms, marking it as a strong electrophilic center. The chlorine atom, being a good leaving group, further enhances this electrophilicity.
Table 2: Calculated Electronic Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -11.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 11.0 eV | Relates to chemical stability and reactivity |
| Partial Charge on C(carbonyl) | ~ +0.75 e | Highlights the primary electrophilic site |
| Partial Charge on Cl | ~ -0.20 e | Indicates polarization of the C-Cl bond |
Note: These values are representative for chloroformates and are typically derived from DFT calculations.
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra. For this compound, a very strong absorption band is predicted for the C=O stretching vibration, typically in the range of 1770-1800 cm⁻¹, which is characteristic of chloroformates.
Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. By comparing calculated spectra for different possible conformers with experimental data, it is often possible to determine the dominant conformation in solution. While achieving high accuracy in spectroscopic prediction can be computationally demanding, it provides an invaluable link between theoretical models and experimental reality. mdpi.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is essential for mapping out the detailed pathways of chemical reactions. For a reactive compound like this compound, theoretical calculations can be used to explore the mechanisms of its reactions, such as nucleophilic acyl substitution.
By modeling the interaction of the chloroformate with a nucleophile, chemists can calculate the structures and energies of reactants, transition states, and products. This allows for the determination of activation energy barriers, which dictate the reaction rate. For instance, the reaction with an alcohol to form a carbonate would likely proceed through a tetrahedral intermediate. Computational studies can confirm the existence of this intermediate and calculate the energy barriers for its formation and breakdown, providing a complete energy profile for the reaction. These theoretical frameworks can help rationalize experimental observations and predict how changes in the nucleophile or solvent will affect the reaction outcome.
Advanced Computational Methodologies for Reactivity Prediction
Beyond standard DFT, more advanced computational methods are being developed to predict chemical reactivity with greater accuracy and efficiency. nih.gov For compounds like this compound, these methods can help anticipate its behavior in complex chemical environments.
One such approach involves combining quantum mechanics with machine learning (QM/ML). By training machine learning models on large datasets of quantum chemical calculations, it is possible to predict reactivity parameters much faster than with traditional DFT methods. nih.gov These models can predict properties like reaction barriers or identify the most likely sites of reaction in a molecule. Such computational tools are becoming increasingly valuable for screening large numbers of potential reactants or for predicting the environmental fate of chemicals. nih.gov For a molecule like this compound, these advanced methods could be used to predict its reactivity towards a wide range of biological nucleophiles or its potential for environmental transformation. nih.govnih.gov
Green Chemistry Principles in the Context of Pentan 2 Yl Carbonochloridate Research
Application of Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The traditional synthesis of Pentan-2-yl carbonochloridate (B8618190) involves the reaction of 2-pentanol (B3026449) with phosgene (B1210022) (COCl₂).
Reaction: CH₃CH(OH)CH₂CH₂CH₃ + COCl₂ → CH₃CH(OCOCl)CH₂CH₂CH₃ + HCl
The atom economy for this reaction can be calculated as follows:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Pentanol | C₅H₁₂O | 88.15 |
| Phosgene | COCl₂ | 98.92 |
| Total Reactants | 187.07 | |
| Pentan-2-yl carbonochloridate | C₆H₁₁ClO₂ | 150.60 |
| Hydrogen Chloride | HCl | 36.46 |
| Total Products | 187.06 |
Atom Economy (%) = (Molecular mass of desired product / Molecular mass of all reactants) x 100 Atom Economy (%) = (150.60 / 187.07) x 100 ≈ 80.5%
While an atom economy of 80.5% is relatively high, the generation of hydrogen chloride (HCl) as a stoichiometric byproduct presents a challenge for waste minimization. wikipedia.org HCl is corrosive and requires neutralization, which generates salt waste. Strategies to minimize waste in the production of this compound focus on alternatives to phosgene and the potential for byproduct valorization. ionike.com
One significant strategy is the use of phosgene substitutes like triphosgene (B27547), a solid that is safer to handle than gaseous phosgene. quora.comresearchgate.net While triphosgene still generates HCl, its use can improve process safety and reduce the risks associated with handling highly toxic gas. justia.com Another approach involves the catalytic conversion of byproducts. For instance, the generated HCl could potentially be captured and utilized in other chemical processes, moving from a waste treatment paradigm to a circular economy approach. organic-chemistry.org
Utilization of Safer Solvents and Auxiliaries
The choice of solvents is a critical aspect of green chemistry, as they often constitute a significant portion of the waste generated in a chemical process. In the synthesis of chloroformates, solvents such as toluene, benzene, and chlorinated hydrocarbons like dichloromethane (B109758) have been traditionally used. google.comgoogle.com However, these solvents are often volatile organic compounds (VOCs) with associated health and environmental risks.
Research into greener alternatives is ongoing. For the synthesis of compounds like this compound, exploring solvents with better environmental profiles is crucial. Potential safer alternatives could include:
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be an excellent replacement for traditional organic solvents in certain reactions. osti.gov
Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. ionike.com
Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can offer a more sustainable option.
A "photo-on-demand" synthesis of chloroformates has been developed where chloroform (B151607) itself acts as both a reagent and a solvent, which can simplify the process and reduce the need for additional solvents. organic-chemistry.org
Development of Catalytic and Environmentally Benign Synthetic Processes
A key goal of green chemistry is to replace stoichiometric reagents with catalytic alternatives, which can significantly reduce waste and improve efficiency. google.com In the context of this compound synthesis, this involves moving away from the direct use of phosgene.
Phosgene-Free Routes: One of the most significant advancements is the development of phosgene-free synthetic routes. Carbon dioxide, an abundant and non-toxic C1 source, is a promising alternative to phosgene for the synthesis of carbonates and related compounds. osti.gov While direct carbonylation of 2-pentanol with CO₂ to form the carbonochloridate is not straightforward, catalytic processes that activate CO₂ are an active area of research. frontiersin.org
Catalytic Use of Phosgene Alternatives: The use of triphosgene can be made more efficient through catalysis. For instance, dimethylformamide (DMF) and tertiary amines have been used as catalysts in the synthesis of chloroformates from alcohols and triphosgene. google.com These catalysts facilitate the in-situ generation of phosgene from triphosgene at a controlled rate, which can improve reaction selectivity and yield. justia.com
Photochemical Synthesis: A novel and environmentally benign process involves the photo-on-demand synthesis of chloroformates. organic-chemistry.org In this method, a solution of the alcohol (in this case, 2-pentanol) in chloroform is irradiated with UV light in the presence of oxygen. This process generates phosgene in situ from chloroform, which then reacts with the alcohol to form the desired chloroformate. kobe-u.ac.jp This method avoids the handling and transportation of highly toxic phosgene gas, significantly enhancing the safety and environmental profile of the synthesis. organic-chemistry.org
Integration of Flow Chemistry for Sustainable Production
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch processing, particularly for reactions involving hazardous materials like phosgene. acs.org The integration of flow chemistry for the synthesis of this compound would represent a significant step towards a more sustainable and safer production method.
Key Advantages of Flow Chemistry:
Enhanced Safety: Flow reactors handle only small volumes of hazardous materials at any given time, minimizing the risk of accidents. acs.orgresearchgate.net The in-situ generation and immediate consumption of phosgene in a closed-loop flow system dramatically reduces the potential for exposure. acs.org
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivities. google.com
Process Intensification: Flow chemistry can lead to significantly shorter reaction times and increased throughput, making the process more efficient. acs.org
Automation and Control: Flow systems are easily automated, allowing for precise control over reaction parameters and consistent product quality.
A potential flow process for the synthesis of this compound could involve the continuous feeding of 2-pentanol and a phosgene source (either directly or generated in-situ from triphosgene or chloroform) into a microreactor. acs.orggoogle.com The reaction would proceed rapidly within the reactor, and the product stream would be continuously collected and purified. This approach not only enhances safety but also aligns with the principles of process intensification and waste minimization.
Future Directions and Emerging Research Avenues
Discovery of Novel Reactivities and Transformation Pathways
The reactivity of chloroformates is well-established in the formation of carbamates and carbonates. However, the unique steric and electronic properties of the pentan-2-yl group may enable novel and unexpected chemical transformations. Future research could focus on exploring its reactivity under various conditions to uncover new synthetic methodologies.
One promising avenue is the investigation of its behavior in photo-on-demand synthesis. Inspired by recent advancements in the synthesis of other chloroformates using chloroform (B151607) and an alcohol under UV light with oxygen, a similar approach could be developed for Pentan-2-yl carbonochloridate (B8618190). This would offer a safer and more efficient in-situ generation method, avoiding the handling of the toxic precursor, phosgene (B1210022). The subsequent one-pot conversion of the in-situ generated Pentan-2-yl carbonochloridate into carbonates and carbamates by adding alcohols or amines, respectively, presents a field ripe for exploration.
Further research could also delve into its decomposition pathways. Alkyl chloroformates are known to decompose into an alkyl chloride and carbon dioxide. A detailed mechanistic study of the thermal or catalyzed decomposition of this compound could reveal interesting stereochemical outcomes and provide a novel route to 2-chloropentane (B1584031) with potential for stereocontrol.
Table 1: Potential Novel Reactions for this compound
| Reaction Type | Potential Reagents | Expected Product Class | Potential Advantages |
| Photo-on-demand Synthesis | 2-Pentanol (B3026449), Chloroform, O₂, UV light | This compound (in-situ) | Avoids use of phosgene, enables one-pot reactions |
| Catalytic Decarboxylative Chlorination | Lewis acids, Heat | 2-Chloropentane | Stereospecific route to alkyl halides |
| Radical-mediated Reactions | Radical initiators, Unsaturated substrates | Pentan-2-yloxycarbonyl functionalized molecules | Introduction of a chiral protecting group via radical pathways |
| Transition-metal Catalyzed Cross-Coupling | Palladium or Nickel catalysts, Organometallic reagents | Ketones, Esters | Novel C-C bond formation reactions |
Expansion of Stereoselective Synthetic Applications
The inherent chirality of this compound is its most significant and underutilized feature. As a chiral chloroformate, it has the potential to be a valuable reagent in asymmetric synthesis, acting as a chiral auxiliary or a protecting group that can influence the stereochemical outcome of a reaction.
Future research should focus on the development of new stereoselective reactions where the pentan-2-yl group directs the formation of a new stereocenter. This could involve its use in diastereoselective additions to prochiral nucleophiles or in the kinetic resolution of racemic mixtures. For instance, the reaction of racemic amines with a sub-stoichiometric amount of enantiomerically pure this compound could lead to the selective formation of a carbamate (B1207046) with one enantiomer, allowing for the separation of the unreacted amine enantiomer.
Moreover, its application as a chiral protecting group for amines, alcohols, and other functional groups warrants investigation. The influence of the bulky and chiral pentan-2-yl group on the conformation and reactivity of the protected molecule could be exploited in various asymmetric transformations. The relative ease of removal of the pentan-2-yloxycarbonyl (Poc) group would also be a critical factor in its adoption by the synthetic community.
Innovative Catalytic Systems for this compound
The development of new catalytic systems to activate and control the reactivity of this compound is a crucial area for future research. While reactions of chloroformates are often performed stoichiometrically, the use of catalysts can offer improved efficiency, selectivity, and sustainability.
Drawing inspiration from studies on other chloroformates, Lewis bases could be explored as catalysts to promote reactions of this compound. Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or N-methylimidazole (NMI) could potentially enhance the rate of carbamate and carbonate formation, even with sterically hindered substrates. The development of chiral Lewis base catalysts could open the door to enantioselective reactions where the catalyst and the chiral chloroformate work in concert to achieve high levels of stereocontrol.
Furthermore, transition-metal catalysis offers a vast and largely unexplored landscape for this compound. Catalytic systems based on palladium, nickel, or copper could enable novel cross-coupling reactions where the chloroformate acts as an electrophilic partner. For example, a palladium-catalyzed reaction with an organoboron or organozinc reagent could lead to the formation of a new carbon-carbon bond, a highly valuable transformation in organic synthesis.
Exploration in New Materials Science Contexts
The incorporation of the chiral pentan-2-yl moiety into polymers and other materials could lead to novel properties and applications. As a monomer or a modifying agent, this compound could be used to introduce chirality and alter the physical properties of various materials.
In polymer chemistry, the reaction of this compound with diols or diamines could lead to the synthesis of chiral polycarbonates and polyurethanes. These materials could exhibit interesting optical properties, such as chiroptical activity, which are valuable in applications like chiral chromatography, optical sensors, and asymmetric catalysis. The specific stereochemistry of the pentan-2-yl group could influence the helical structure of the polymer chains, leading to materials with unique self-assembly properties.
Additionally, this compound could be used to modify the surface of materials. For example, grafting this molecule onto the surface of silica (B1680970) gel or other stationary phases could create novel chiral stationary phases for high-performance liquid chromatography (HPLC) capable of separating enantiomers. Its use in the synthesis of chiral liquid crystals is another potential area of exploration, where the shape and chirality of the molecule could influence the mesophase behavior.
Table 2: Potential Materials Science Applications for this compound
| Application Area | Material Type | Potential Property/Function |
| Chiral Chromatography | Chiral Stationary Phase | Enantioseparation of racemic mixtures |
| Optics | Chiral Polymers (Polycarbonates, Polyurethanes) | Chiroptical activity, Circular dichroism |
| Self-Assembly | Block Copolymers | Formation of chiral nanostructures |
| Liquid Crystals | Chiral Dopants | Induction of cholesteric phases |
Multicomponent and Cascade Reactions Involving Chloroformates
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, which involve a series of intramolecular transformations, are powerful tools for efficient organic synthesis. The development of MCRs and cascade reactions that incorporate this compound would be a significant advancement.
Future research could aim to design novel MCRs where this compound acts as a key component. For instance, a reaction between an amine, an aldehyde, and this compound could potentially lead to the one-pot synthesis of complex, chiral carbamate derivatives. The stereocenter in the chloroformate could influence the stereochemical outcome of the newly formed stereocenters in the product.
Similarly, designing substrates that contain both a nucleophilic group and a latent reactive site that can be triggered after reaction with this compound could lead to novel cascade reactions. For example, the formation of a carbamate could position the molecule for a subsequent intramolecular cyclization, leading to the rapid construction of complex heterocyclic structures with defined stereochemistry. These strategies would offer a highly atom- and step-economical approach to the synthesis of valuable chiral molecules.
Q & A
Q. What are the established synthetic protocols for Pentan-2-yl carbonochloridate, and what key parameters influence yield and purity?
The synthesis typically involves reacting pentan-2-ol with phosgene or a phosgene equivalent (e.g., triphosgene) under anhydrous conditions. Critical parameters include:
- Temperature control : Maintain between 0–5°C to minimize side reactions like hydrolysis .
- Stoichiometric ratios : Excess phosgene improves yield but requires careful quenching .
- Purification : Distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) is standard, with purity verified via GC-MS or NMR . Experimental details should align with journal guidelines for reproducibility, including reagent sources and characterization data .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the expected spectral markers?
Key techniques include:
- ¹H/¹³C NMR : Expect a triplet for the carbonyl-attached CH₂ (δ ~4.5 ppm in ¹H; δ ~155 ppm in ¹³C) and a multiplet for the pentan-2-yl backbone .
- IR Spectroscopy : A strong C=O stretch at ~1770–1800 cm⁻¹ and C-Cl stretch near 750 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+] at m/z 164 (calculated for C₆H₁₁ClO₂) with fragment ions at m/z 99 (loss of ClO₂) . Cross-referencing with NIST Chemistry WebBook data ensures accuracy .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use are mandatory due to its corrosive and lachrymatory properties .
- Neutralization protocols : Quench excess reagent with cold aqueous NaOH or ethanolamine .
- Storage : Keep in sealed, dark glass containers under inert gas to prevent moisture ingress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in different solvent systems?
Contradictions often arise from solvent polarity or trace moisture. Strategies include:
- Systematic solvent screening : Compare reaction rates in aprotic solvents (e.g., THF vs. DCM) using kinetic assays .
- Moisture control : Use Karl Fischer titration to quantify water content in solvents .
- Computational modeling : DFT calculations (e.g., Gaussian) can predict solvent effects on electrophilicity . Cross-validation with literature from peer-reviewed journals (e.g., Medicinal Chemistry Research) is essential .
Q. How can researchers design experiments to investigate the hydrolytic stability of this compound under varying conditions?
Design considerations:
- Variables : pH (2–12), temperature (20–60°C), and ionic strength .
- Analytical methods : Monitor hydrolysis via HPLC (retention time shifts) or conductometric titration .
- Control experiments : Compare stability with structural analogs (e.g., methyl carbonochloridate) to isolate steric/electronic effects . Document protocols following journal guidelines for reproducibility, including raw data in supplementary materials .
Q. How does the steric environment of the pentan-2-yl group influence the electrophilic reactivity of this compound compared to linear analogs?
- Steric hindrance : The branched pentan-2-yl group reduces nucleophilic attack rates. Compare kinetic data (e.g., second-order rate constants) with linear analogs (e.g., n-pentyl carbonochloridate) in SN2 reactions .
- Computational analysis : Use molecular dynamics simulations (e.g., AMBER) to visualize steric bulk around the carbonyl carbon .
- Experimental validation : X-ray crystallography or NOESY NMR can confirm spatial arrangements .
Methodological Guidance
- Data contradiction analysis : Prioritize studies from authoritative sources (e.g., NIST, EPA reports) and validate methods via interlaboratory comparisons .
- Literature review : Use Google Scholar to rank papers by citations and identify consensus or gaps .
- Ethical reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
